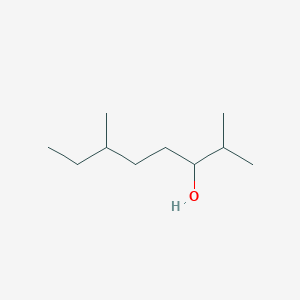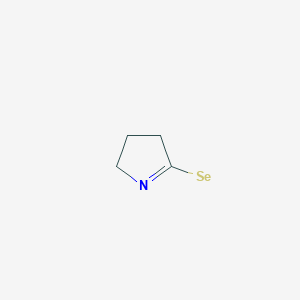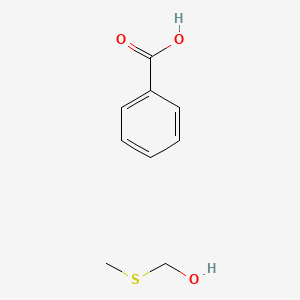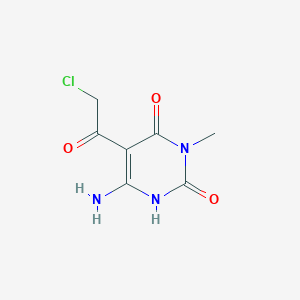
2,6-Dimethyl-3-octanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3-octanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octane chain, which is further substituted with two methyl groups at the second and sixth positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-octanol can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl magnesium halide reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2,6-dimethyl-3-octanone with methyl magnesium bromide in the presence of a solvent like tetrahydrofuran (THF) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
化学反応の分析
Types of Reactions: 2,6-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or THF.
Substitution: SOCl2, phosphorus tribromide (PBr3), in inert solvents.
Major Products:
Oxidation: 2,6-Dimethyl-3-octanone or 2,6-Dimethyl-3-octanal.
Reduction: Various alcohols or hydrocarbons depending on the specific conditions.
Substitution: Alkyl halides like 2,6-Dimethyl-3-octyl chloride.
科学的研究の応用
2,6-Dimethyl-3-octanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in studies related to cellular processes and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 2,6-Dimethyl-3-octanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrophobic octane chain can interact with lipid membranes, affecting membrane fluidity and permeability .
類似化合物との比較
3-Octanol: Another alcohol with a hydroxyl group on the third carbon but without the methyl substitutions.
2,6-Dimethyl-4-heptanol: Similar structure but with the hydroxyl group on the fourth carbon.
2,6-Dimethyl-3-heptanol: Similar structure but with a shorter carbon chain.
Uniqueness: 2,6-Dimethyl-3-octanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the second and sixth positions enhances its hydrophobicity and influences its reactivity compared to other similar alcohols .
特性
CAS番号 |
18479-55-5 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
2,6-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-9(4)6-7-10(11)8(2)3/h8-11H,5-7H2,1-4H3 |
InChIキー |
MSDBCXHVDKLCCF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)



![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)

![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

